molecular formula C17H19NO2 B12713520 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- CAS No. 150692-75-4

9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl-

Cat. No.: B12713520
CAS No.: 150692-75-4
M. Wt: 269.34 g/mol
InChI Key: UAJCNJZXIVBDSU-UHFFFAOYSA-N
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Description

9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl-: is a carbazole alkaloid. Carbazoles are a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This particular compound is characterized by the presence of three methyl groups and two methoxy groups attached to the carbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- typically involves the functionalization of the carbazole core. One common method is the regioselective dilithiation of carbazole derivatives, followed by electrophilic trapping

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of protective groups and specific reagents such as n-butyllithium and tetramethylethylenediamine (TMEDA) can facilitate the regioselective functionalization of the carbazole core .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the carbazole ring .

Scientific Research Applications

Chemistry: In chemistry, 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets. It can be used to study the mechanisms of action of carbazole derivatives and their effects on biological systems .

Medicine: In medicine, carbazole derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties. 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- may be explored for its potential therapeutic applications .

Industry: Industrially, the compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the field of materials science .

Mechanism of Action

The mechanism of action of 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
  • 3,6-Dimethoxy-9H-carbazole
  • 9-ethyl-9H-carbazole-3-carbaldehyde

Comparison: Compared to other similar compounds, 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- is unique due to its specific substitution pattern. The presence of three methyl groups and two methoxy groups at specific positions on the carbazole ring imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

150692-75-4

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

3,4-dimethoxy-1,2,9-trimethylcarbazole

InChI

InChI=1S/C17H19NO2/c1-10-11(2)16(19-4)17(20-5)14-12-8-6-7-9-13(12)18(3)15(10)14/h6-9H,1-5H3

InChI Key

UAJCNJZXIVBDSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1N(C3=CC=CC=C32)C)OC)OC)C

Origin of Product

United States

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